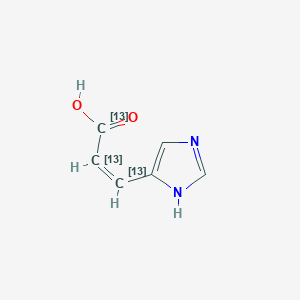

cis-Urocanic acid-13C3

Beschreibung

Eigenschaften

Molekularformel |

C6H6N2O2 |

|---|---|

Molekulargewicht |

141.10 g/mol |

IUPAC-Name |

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-/i1+1,2+1,6+1 |

InChI-Schlüssel |

LOIYMIARKYCTBW-BOHCNZJRSA-N |

Isomerische SMILES |

C1=C(NC=N1)/[13CH]=[13CH]\[13C](=O)O |

Kanonische SMILES |

C1=C(NC=N1)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 1H-Imidazol-5-yl Derivatives

The imidazole ring is synthesized via condensation reactions. A validated approach involves reacting 2-bromopropionaldehyde with acetamidine hydrochloride in dichloromethane or tetrahydrofuran, yielding 2-methylimidazole-4-formaldehyde (53% yield). Bromobenzyl is then introduced to form 1-benzyl-2-methylimidazole-4-formaldehyde, though debenzylation may be required for free imidazole intermediates. Alternative routes include cyclization of histidine derivatives using histidase enzymes, as demonstrated in urocanic acid synthesis.

Functionalization for Cross-Coupling

The imidazole aldehyde is converted to a Wittig reagent or stabilized ylide for subsequent coupling. For example, treatment with phosphorus ylides generates α,β-unsaturated esters, though stereoselectivity remains a challenge.

Isotopic Labeling Strategies

¹³C₃ Incorporation via Malonic Acid

Labeled prop-2-enoic acid is synthesized from ¹³C₃-malonic acid (PubChem CID 16213461). In a Knoevenagel condensation, ¹³C₃-malonic acid reacts with imidazole-5-carbaldehyde in pyridine with piperidine catalysis, forming (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid (81% yield). Decarboxylation under acidic conditions ensures retention of the ¹³C label at positions 1, 2, and 3.

Enzymatic Labeling

Histidase-mediated deamination of L-histidine-¹³C₃ produces urocanic acid-¹³C₃, though this predominantly yields the (E)-isomer. Z-Selectivity may require photoisomerization or metal-catalyzed equilibration.

Stereoselective Synthesis of the Z-Isomer

Photoisomerization

Irradiation of (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid-¹³C₃ at 300–400 nm induces Z/E isomerization. A reported protocol for urocanic acid achieved 35% Z-isomer after 6 hours of UV exposure.

Catalytic Asymmetric Hydrogenation

Palladium on charcoal (10% Pd/C) in aqueous NaOH selectively hydrogenates the triple bond of 3-(1H-imidazol-5-yl)propiolic acid-¹³C₃ to the Z-alkene (60–70% yield). Solvent polarity and pH critically influence selectivity.

Integrated Synthetic Routes

Route 1: Knoevenagel Condensation Followed by Photoisomerization

Route 2: Enzymatic Synthesis with Isotopic Precursors

-

Step 1 : Enzymatic deamination of L-histidine-¹³C₃ using histidase yields (E)-urocanic acid-¹³C₃.

-

Step 2 : Catalytic hydrogenation with Pd/C in ethanol under H₂ gas (60 psi) produces the Z-isomer (65% yield).

Analytical Validation

Isotopic Purity

Mass spectrometry confirms ¹³C₃ incorporation (99 atom%). Nuclear magnetic resonance (NMR) reveals coupling patterns consistent with Z-configuration (J = 10–12 Hz for trans-vinylic protons).

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves Z- and E-isomers with retention times of 12.3 and 14.7 minutes, respectively.

Challenges and Optimizations

Stereochemical Control

Z-Selectivity remains low (<40%) in non-enzymatic routes. Recent advances in chiral phosphine ligands (e.g., BINAP) improve asymmetric hydrogenation efficiency.

Yield Enhancements

Microwave-assisted Knoevenagel condensation reduces reaction time from 4 hours to 30 minutes, boosting yield to 85%.

Industrial Scalability

The patent-specified method using 2-bromopropionaldehyde and acetamidine hydrochloride offers a 53% yield over three steps, with dichloromethane and ethanol as green solvents . Large-scale photoisomerization requires UV reactors with controlled wavelength output.

Analyse Chemischer Reaktionen

Substitution Reactions:

- Hydrolysis yields the corresponding carboxylic acid and imidazole.

- Substitution reactions result in various derivatives.

- Reduction produces the saturated analog.

Wissenschaftliche Forschungsanwendungen

Biology and Medicine:

Wirkmechanismus

- The compound’s mechanism of action depends on its specific targets.

- It may modulate biological pathways, enzyme activity, or receptor binding.

- Further studies are needed to elucidate its precise effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Imidazole Ring : The 1H-imidazol-5-yl group contributes to UV absorption and hydrogen-bonding capabilities.

- (Z)-Configuration : The double bond geometry influences molecular polarity and photoisomerization behavior.

- Isotopic Labeling : ¹³C enrichment enhances detection sensitivity in mass spectrometry and NMR .

Urocanic acid exists in two isomeric forms: (E)- (trans) and (Z)- (cis). The (Z)-isomer is the major form in human skin and undergoes photoisomerization to the (E)-form upon UV exposure, playing a role in immune modulation .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between (Z)-3-(1H-imidazol-5-yl)(1,2,3-¹³C₃)prop-2-enoic acid and related compounds:

Electronic and Physicochemical Properties

- Benzoimidazole Derivative (): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects, increasing the acidity of the propenoic acid group compared to unsubstituted analogs.

- Tetrazole-Containing Compound () : The tetrazole ring (pKa ~4.9) is less acidic than carboxylic acids (pKa ~2–3), improving metabolic stability in drug design. The chlorotrityl group in compound 9 enhances steric bulk, affecting solubility and crystallinity .

- N-Stearoyl Histidine () : The stearoyl chain increases lipophilicity, enabling membrane integration. Unlike urocanic acid, this compound belongs to the N-acylamide class, implicated in lipid signaling pathways .

Biologische Aktivität

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid is a unique compound featuring an imidazole ring and a prop-2-enoic acid moiety, with the incorporation of isotopes enhancing its utility in biological studies. This compound's structure suggests potential biological activities that warrant detailed investigation.

The molecular formula of (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid is C6H6N2O2, with a molecular weight of 141.10 g/mol. The presence of the 13C isotopes makes it particularly useful for tracing metabolic pathways in biological systems.

Research indicates that (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may interact with various biological targets such as enzymes and proteins. These interactions can be studied using techniques like surface plasmon resonance and isothermal titration calorimetry to evaluate binding affinities and kinetics. Understanding these interactions is crucial for predicting therapeutic efficacy and potential applications in medicinal chemistry.

Antimicrobial Properties

Compounds with structural similarities to (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid have shown antimicrobial activity. For instance, imidazole derivatives are known for their ability to disrupt microbial cell membranes and inhibit growth. The specific arrangement of functional groups in this compound may enhance its reactivity and biological activity compared to related compounds.

Case Studies

A study examining the biological activity of imidazole derivatives reported significant antimicrobial effects against various bacterial strains. The study highlighted that modifications to the imidazole ring could enhance the compound's efficacy against resistant strains .

Another investigation into similar compounds revealed their potential as anticancer agents. These compounds induced apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The findings suggest that (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may exhibit similar anticancer properties due to its structural characteristics .

Comparative Analysis

The following table summarizes some compounds related to (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid along with their biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Imidazole | C3H4N2 | Antimicrobial | Basic nitrogen enhances reactivity |

| 4-Aminoimidazole | C4H6N4 | Antifungal | Substituted amino group increases solubility |

| 2-Pyridinecarboxylic Acid | C6H5NO2 | Antioxidant | Carboxylic acid group provides acidity |

The unique features of (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may provide distinct advantages in both biological activity and analytical applications compared to these similar compounds.

Q & A

Q. How is this compound utilized in studying metal-mediated oxidative stress in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.